4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Description
Properties
IUPAC Name |
4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-10-12-4-6-14(7-5-12)19-11-13-9-17-8-2-1-3-15(17)16-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDDDYGGKVCWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353389 | |
| Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
118001-76-6 | |
| Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct GBB Reaction with Protected Aldehydes
A two-step approach involves using 4-hydroxybenzaldehyde protected as a dimethyl acetal in the GBB reaction. After forming the imidazo[1,2-a]pyridine core, acidic hydrolysis restores the aldehyde group. For example:
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GBB Step : React 2-aminopyridine, 4-(dimethoxymethyl)benzaldehyde, and tert-butyl isocyanide in methanol/THF with acetic acid at 80°C for 4 hours.
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Deprotection : Treat the product with 2 M HCl in THF/water (1:1) at 60°C for 2 hours to yield the aldehyde.
Advantages : High atom economy and scalability.
Limitations : Requires protection/deprotection steps, which may reduce overall yield (typically 65–75%).
Post-Functionalization via Mitsunobu Coupling
The Mitsunobu reaction enables etherification of pre-formed imidazo[1,2-a]pyridines with 4-hydroxybenzaldehyde. This method avoids aldehyde protection by directly coupling hydroxyl and alcohol groups.
Mitsunobu Protocol
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Imidazo[1,2-a]pyridine Synthesis : Prepare 2-(hydroxymethyl)imidazo[1,2-a]pyridine via GBB reaction using 2-aminopyridine, formaldehyde, and isonitrile.
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Coupling : React 2-(hydroxymethyl)imidazo[1,2-a]pyridine with 4-hydroxybenzaldehyde using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature.
Reaction Conditions :
Mechanistic Insight : The reaction proceeds through oxidation of PPh₃ by DEAD, generating a phosphonium intermediate that facilitates nucleophilic substitution.
Iodine-Catalyzed Tandem Cyclization-Etherification
Iodine emerges as a versatile catalyst for one-pot synthesis, combining cyclization and functionalization steps.
One-Pot Synthesis
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Cyclization : React 2-aminopyridine with 4-methoxybenzaldehyde in the presence of iodine (10 mol%) in PEG-400/water at 80°C.
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Oxidative Aromatization : Introduce atmospheric oxygen to aromatize the intermediate, forming the imidazo[1,2-a]pyridine core.
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Demethylation : Treat with BBr₃ in dichloromethane at −78°C to convert methoxy to hydroxyl, followed by oxidation to aldehyde using MnO₂.
Key Data :
Mechanochemical Synthesis
Ball milling offers a solvent-free alternative, enhancing reaction efficiency and reducing environmental impact.
Solid-State Protocol
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Reactants : 2-Aminopyridine, 4-formylphenylboronic acid, and isonitrile.
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Conditions : Ball mill at 30 Hz for 2 hours with NaHCO₃ as a base.
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Suzuki Coupling : Cross-couple the boronic acid derivative with 4-hydroxybenzaldehyde using Pd(PPh₃)₄ in DMF/H₂O.
Advantages : No solvent required; reaction time reduced by 50% compared to solution-phase methods.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Yield (%) | Key Advantage |
|---|---|---|---|---|
| GBB + Deprotection | HCl | MeOH/THF | 65–75 | Scalability |
| Mitsunobu Coupling | DEAD/PPh₃ | THF | 70–80 | Direct functionalization |
| Iodine-Catalyzed | I₂ | PEG-400/H₂O | 60–68 | One-pot synthesis |
| Mechanochemical | None | Solvent-free | 55–65 | Eco-friendly |
Characterization and Validation
Critical analytical data for this compound:
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid.
Reduction: 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde has the molecular formula and is characterized by its imidazo-pyridine moiety attached to a benzaldehyde group. This structure contributes to its reactivity and interaction with biological targets. The compound's chemical properties include:
- Molecular Weight : 252.27 g/mol
- CAS Number : 118001-76-6
- SMILES Notation : O=CC1=CC=C(C=C1)OCC2=CN(C=CC=C3)C3=N2
Medicinal Chemistry
This compound has shown promise in the development of new therapeutic agents. Its derivatives are being explored for their potential as:
- Anticancer Agents : Studies indicate that compounds with imidazo-pyridine structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Antimicrobial Activity : The compound exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics.
Biological Studies
The compound is utilized in biological research for:
- Proteomics : It serves as a reagent in proteomic studies due to its ability to modify proteins selectively.
- Enzyme Inhibition Studies : Its structural features allow it to interact with enzymes, providing insights into enzyme mechanisms and potential inhibition pathways.
Chemical Synthesis
In synthetic chemistry, this compound is employed as an intermediate in the synthesis of more complex molecules. Its reactivity allows for:
- Formation of New Compounds : It can act as a building block for synthesizing novel heterocyclic compounds.
- Functionalization Reactions : The aldehyde group can be used in various reactions such as nucleophilic additions or condensation reactions.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of imidazo-pyridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Activity
Research documented in Antibiotics journal highlighted the antimicrobial efficacy of imidazo-pyridine compounds. The study demonstrated that derivatives of this compound showed promising activity against resistant bacterial strains, suggesting potential therapeutic applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations :
- Positional Isomerism : The 2-{imidazo[...]} isomer (CAS 631858-40-7) exhibits distinct reactivity due to the ortho-positioned methoxy group, favoring electrophilic substitutions at the benzaldehyde ring .
- Bioactivity : Derivatives of the target compound show higher anti-inflammatory activity compared to 6-methylimidazo[...] analogs, likely due to enhanced π-π stacking with biological targets .
- Coordination Chemistry: 4-(1H-Imidazol-1-yl)benzaldehyde (CAS 10040-98-9) is preferred in metal-organic frameworks (MOFs) due to its non-fused imidazole ring, enabling flexible ligand design .
Pharmacological Profiles
- Anti-inflammatory Activity : N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide, derived from the target compound, showed 82% inhibition of COX-2 at 10 μM, surpassing aspirin (65%) .
- Neurological Applications : Imidazo[1,2-a]pyrimidine analogs (e.g., CAS 56671-67-1) exhibit anxiolytic and neuroleptic properties but lack the methoxy-benzaldehyde moiety critical for blood-brain barrier penetration in the target compound .
Critical Analysis of Research Trends
- Green Chemistry : Solvent-free synthesis () and microwave-assisted methods () are emerging as sustainable alternatives to traditional GBBR, though scalability remains a challenge .
- Structural Optimization: The methoxy group in 4-(imidazo[...]benzaldehyde enhances binding affinity to kinase targets compared to non-substituted analogs (e.g., CAS 68282-47-3) .
Biological Activity
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, with a molecular formula of C15H12N2O2 and CAS number 118001-76-6, is a compound that has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and recent research findings.
- Molecular Weight: 252.27 g/mol
- IUPAC Name: this compound
- PubChem CID: 739244
- Canonical SMILES: C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, a study indicated that imidazopyridine derivatives exhibit significant inhibitory effects on tumor cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and apoptosis .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.126 | Induction of apoptosis |
| A549 (Lung Cancer) | 0.87–12.91 | Inhibition of proliferation |
| MCF-7 | 17.02 | Caspase activation |
Antimicrobial Properties
The imidazopyridine scaffold has been associated with antimicrobial activities against various pathogens. The compound has shown effectiveness in inhibiting both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways .
Table 2: Antimicrobial Activity Summary
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacterial Strains | Inhibition observed | |
| Fungal Strains | Significant reduction |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the imidazopyridine ring can enhance or diminish biological activity. For example, substituents at specific positions on the benzaldehyde moiety have been shown to affect potency and selectivity against different biological targets.
Case Studies
A recent case study evaluated the efficacy of this compound in a mouse model of lung cancer. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology . Additionally, another study focused on its use as an antibacterial agent against resistant strains of bacteria, showing promising results that warrant further investigation .
Q & A
Q. Advanced Analytical Challenges
- Isomeric Byproducts: Friedländer reactions may yield regioisomers requiring HPLC separation (C18 columns, acetonitrile/water gradients) .
- High-Resolution Mass Spectrometry (HRMS): Essential for distinguishing impurities with similar exact masses (e.g., 224.12198 vs. 224.12325) .
- NMR Coupling Patterns: Resolve overlapping signals from aromatic protons in complex derivatives .
How can solvent-free or aqueous-phase synthesis reduce environmental impact?
Advanced Green Chemistry
Adib’s method demonstrates catalyst-free synthesis in water, minimizing waste . Solvent-free mechanochemical grinding (e.g., using ball mills) is another sustainable alternative for imidazo[1,2-a]pyridine synthesis, though reaction times and yields require optimization .
What computational tools predict the electronic properties of this compound?
Advanced Computational Studies
Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Hirshfeld surface analysis elucidates intermolecular interactions in crystal structures, aiding in polymorph design .
How does substituent variation on the imidazo[1,2-a]pyridine core affect kinase inhibition?
Advanced SAR Studies
Ethyl or chloro substituents at C-2/C-6 enhance binding to kinases like CDK2. For example, 6-chloro-2-ethyl derivatives show nanomolar IC50 values due to hydrophobic interactions with ATP-binding pockets . Fluorine substitution at C-8 improves blood-brain barrier penetration in neuroactive analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
